(+)-Dolineone
(+)-Dolineone
Dolineone, also known as dolichone, belongs to the class of organic compounds known as rotenones. These are rotenoids with a structure based on a 6a, 12a-dihydrochromeno[3, 4-b]chromen-12(6H)-one skeleton. Thus, dolineone is considered to be a flavonoid lipid molecule. Dolineone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dolineone is primarily located in the membrane (predicted from logP). Outside of the human body, dolineone can be found in jicama and pulses. This makes dolineone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
10065-28-8
VCID:
VC0239160
InChI:
InChI=1S/C19H12O6/c20-19-11-3-9-1-2-21-12(9)5-14(11)25-17-7-22-13-6-16-15(23-8-24-16)4-10(13)18(17)19/h1-6,17-18H,7-8H2/t17?,18-/m0/s1
SMILES:
C1C2C(C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6
Molecular Formula:
C19H12O6
Molecular Weight:
336.3 g/mol
(+)-Dolineone
CAS No.: 10065-28-8
Main Products
VCID: VC0239160
Molecular Formula: C19H12O6
Molecular Weight: 336.3 g/mol
CAS No. | 10065-28-8 |
---|---|
Product Name | (+)-Dolineone |
Molecular Formula | C19H12O6 |
Molecular Weight | 336.3 g/mol |
IUPAC Name | (1S)-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one |
Standard InChI | InChI=1S/C19H12O6/c20-19-11-3-9-1-2-21-12(9)5-14(11)25-17-7-22-13-6-16-15(23-8-24-16)4-10(13)18(17)19/h1-6,17-18H,7-8H2/t17?,18-/m0/s1 |
Standard InChIKey | RAJDDCCSNZAPCH-ZVAWYAOSSA-N |
Isomeric SMILES | C1C2[C@H](C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6 |
SMILES | C1C2C(C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6 |
Canonical SMILES | C1C2C(C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6 |
Melting Point | 233-235°C |
Physical Description | Solid |
Description | Dolineone, also known as dolichone, belongs to the class of organic compounds known as rotenones. These are rotenoids with a structure based on a 6a, 12a-dihydrochromeno[3, 4-b]chromen-12(6H)-one skeleton. Thus, dolineone is considered to be a flavonoid lipid molecule. Dolineone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dolineone is primarily located in the membrane (predicted from logP). Outside of the human body, dolineone can be found in jicama and pulses. This makes dolineone a potential biomarker for the consumption of these food products. |
PubChem Compound | 3084056 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume